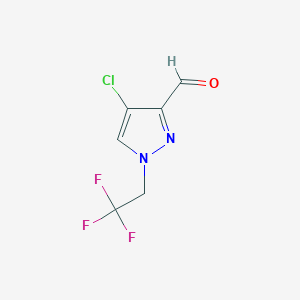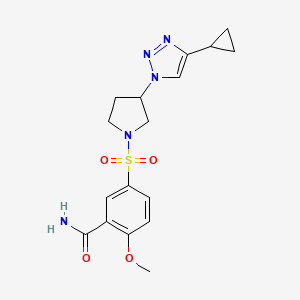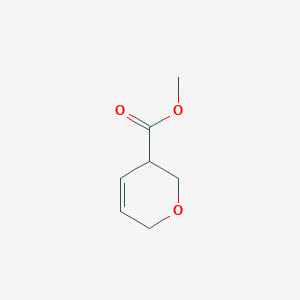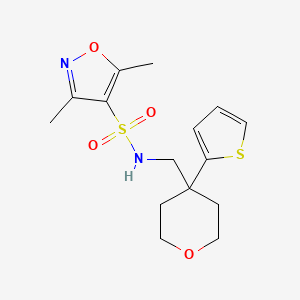
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde is a chemical compound that belongs to the family of pyrazoles. It has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inhibiting the activity of enzymes involved in the synthesis of DNA and RNA. It has also been proposed that the compound may inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. The compound has also been found to exhibit antifungal and antibacterial activity by inhibiting the growth of fungi and bacteria. In addition, it has been reported to have herbicidal and insecticidal activity by inhibiting the growth of weeds and insects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde in lab experiments is its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. However, one of the limitations of using the compound is its toxicity, which may pose a risk to researchers handling the compound.
Zukünftige Richtungen
There are several future directions for the study of 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde. One potential direction is to investigate the compound's potential applications in the field of materials science, such as in the synthesis of metal-organic frameworks. Another direction is to study the compound's mechanism of action in more detail, which may provide insights into its potential applications in the field of pharmaceuticals. Additionally, further research is needed to investigate the compound's toxicity and safety profile, which may inform its use in lab experiments and potential applications in various fields.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound has been found to exhibit anticancer, antifungal, and antibacterial properties, and has been investigated for its potential use as a herbicide and insecticide. Further research is needed to investigate the compound's mechanism of action, toxicity, and safety profile, which may inform its use in lab experiments and potential applications in various fields.
Synthesemethoden
The synthesis of 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde involves the reaction of 4-chloro-1H-pyrazole-3-carboxylic acid with 2,2,2-trifluoroethylamine and acetic anhydride in the presence of a catalyst such as triethylamine. The product obtained is then treated with sodium hydroxide to obtain this compound.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde has been extensively studied for its potential applications in the field of pharmaceuticals. It has been found to exhibit anticancer, antifungal, and antibacterial properties. The compound has also been investigated for its potential use as a herbicide and insecticide in the field of agrochemicals. In addition, it has been studied for its potential applications in materials science, such as in the synthesis of metal-organic frameworks.
Eigenschaften
IUPAC Name |
4-chloro-1-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c7-4-1-12(3-6(8,9)10)11-5(4)2-13/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMRIDRJQRABLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Fluorophenyl)methoxy]-3-methylpyrazine](/img/structure/B2457677.png)



![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)piperidine-4-carboxamide](/img/structure/B2457682.png)
![N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2457684.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2457685.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2457688.png)
![5-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2457692.png)


